4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C15H13ClN2O and a molecular weight of 272.73 . It is also known by its English name “4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine” and has a CAS number of 1313714-51-0 .
Molecular Structure Analysis
The experimental charge density distribution in similar pyrrolopyridine compounds has been carried out using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that reactions at the benzylic position are common in organic chemistry .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 440.4±40.0 °C and a predicted density of 1.24±0.1 g/cm3 . It also has a pKa value of 4.37±0.30 (Predicted) .Scientific Research Applications
Synthesis and Characterization
4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine has been utilized in various synthetic and characterization studies. The research includes the synthesis of derivatives and analogues, exploring their chemical properties and crystalline structures. For example, Quiroga et al. (1999) examined the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing details about their crystal structures and tautomeric forms (Quiroga et al., 1999). Similarly, Dorn and Ozegowski (1982) conducted a synthesis of 4,7-dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine, providing insights into the structural characteristics of these compounds (Dorn & Ozegowski, 1982).
Biological Evaluation
The biological evaluation of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, involving 4-chloro-1H-pyrazolo[3,4-b]pyridine, has been conducted to assess their activity. Sanghvi et al. (1989) synthesized and evaluated a series of these nucleosides, contributing to the understanding of their potential biological applications (Sanghvi et al., 1989).
Corrosion Inhibition
The application of pyrazolopyridine derivatives in corrosion inhibition has been explored. Dandia et al. (2013) synthesized various derivatives using ultrasonic irradiation and evaluated their effectiveness in protecting mild steel in acidic environments (Dandia et al., 2013).
Supramolecular Structures
Research on the hydrogen-bonded supramolecular structures of pyrazolo[3,4-b]pyridine derivatives, including 4-methoxybenzyl variants, has been conducted. Studies by Trilleras et al. (2008) and Quiroga et al. (2012) provided valuable insights into the molecular arrangements and hydrogen-bonded networks of these compounds (Trilleras et al., 2008), (Quiroga et al., 2012).
Synthesis of Heterocyclic Compounds
The role of this compound in the synthesis of various heterocyclic compounds, such as xanthone analogues and furo[3,4-c]pyridin-3-ones, has been explored in studies by Eller et al. (2006) and Arustamova & Piven (2013) (Eller et al., 2006), (Arustamova & Piven, 2013).
Future Directions
Pyridine scaffolds, like the one in “4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine”, have been detected in most relevant drug molecules, providing a great possibility for treatment . They have a wide range of applications in medicinal chemistry and are also useful in material science because of their structural character . This suggests that there could be potential future directions in exploring the medicinal and material science applications of this compound.
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Properties
IUPAC Name |
4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(8-17-18)13(15)6-7-16-14/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSOCIKLODRQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175188 | |
Record name | 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924909-17-1 | |
Record name | 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924909-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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